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Compound of Interest

Compound Name: 4-Bromo-1,1-dimethoxybutane

Cat. No.: B1310479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-1,1-dimethoxybutane, a valuable building block in organic synthesis. The document

details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 4-Bromo-1,1-
dimethoxybutane.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.40 Triplet 1H H-1

~3.41 Triplet 2H H-4

~3.32 Singlet 6H 2 x -OCH₃

~1.98 Quintet 2H H-3

~1.78 Quintet 2H H-2
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~104.0 C-1

~52.5 -OCH₃

~33.0 C-4

~31.0 C-2

~28.0 C-3

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H (alkane) stretching

1470-1430 Medium C-H bending

1190-1075 Strong C-O (acetal) stretching

650-550 Medium-Strong C-Br stretching

Table 4: Mass Spectrometry Data
m/z Interpretation

198/196 [M]⁺ (Molecular ion peak, bromine isotopes)

167/165 [M - OCH₃]⁺

117 [M - Br]⁺

75 [CH(OCH₃)₂]⁺ (Base peak)

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 4-Bromo-1,1-dimethoxybutane (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.7 mL) within a clean, dry NMR tube.

The tube is capped and gently agitated to ensure the sample is fully dissolved and the

solution is homogeneous.

Data Acquisition:

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the

magnet.

The magnetic field is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, standard acquisition parameters are used, typically with a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is run, with a longer acquisition time or a

higher number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

As 4-Bromo-1,1-dimethoxybutane is a liquid at room temperature, a neat sample is used.

A small drop of the compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1310479?utm_src=pdf-body
https://www.benchchem.com/product/b1310479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of the empty spectrometer is recorded.

The prepared salt plates are mounted in the instrument's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of 4-Bromo-1,1-dimethoxybutane is prepared by dissolving a small

amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

The final concentration is typically in the range of 1-10 µg/mL.

Data Acquisition:

The sample solution is introduced into the mass spectrometer, commonly via direct infusion

or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

Electron ionization (EI) is a common method for fragmenting the molecule.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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